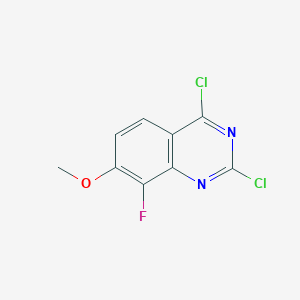
2,4-Dichloro-8-fluoro-7-methoxyquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-8-fluoro-7-methoxyquinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to the quinazoline core, which significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline typically involves multi-step organic reactions. One common method starts with the preparation of a quinazoline intermediate, followed by selective halogenation and methoxylation. For instance, starting from 2,4-dichloroquinazoline, fluorination can be achieved using reagents like Selectfluor under controlled conditions. The methoxy group can be introduced via nucleophilic substitution using methanol in the presence of a base such as sodium hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can target the halogen atoms, potentially replacing them with hydrogen or other substituents.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or sodium ethoxide in anhydrous conditions for methoxylation.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities and chemical properties depending on the nature of the substituents.
科学的研究の応用
2,4-Dichloro-8-fluoro-7-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors, contributing to the understanding of biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2,4-Dichloro-8-fluoro-7-methoxyquinazoline depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. For example, it could inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. The presence of halogen and methoxy groups can enhance its binding affinity and specificity towards these molecular targets.
類似化合物との比較
2,4-Dichloroquinazoline: Lacks the fluorine and methoxy groups, which can alter its reactivity and biological activity.
8-Fluoroquinazoline:
7-Methoxyquinazoline: Missing the chlorine and fluorine atoms, which can influence its overall behavior in chemical reactions and biological systems.
Uniqueness: 2,4-Dichloro-8-fluoro-7-methoxyquinazoline is unique due to the combination of chlorine, fluorine, and methoxy groups on the quinazoline core. This specific arrangement of substituents can enhance its chemical stability, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H5Cl2FN2O |
|---|---|
分子量 |
247.05 g/mol |
IUPAC名 |
2,4-dichloro-8-fluoro-7-methoxyquinazoline |
InChI |
InChI=1S/C9H5Cl2FN2O/c1-15-5-3-2-4-7(6(5)12)13-9(11)14-8(4)10/h2-3H,1H3 |
InChIキー |
DMYMAIBKNOGWHV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(=NC(=N2)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)





![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)




![{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13579129.png)
![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)

